4-Cyclopropyl-2-methylthiazole-5-carboxylic acid 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17372348
InChI: InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17372348

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid -

Specification

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
IUPAC Name 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11)
Standard InChI Key LOAYPHPIJXHGBO-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(=O)O)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid, reflects its core structure: a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key substituents include:

  • Cyclopropyl group: A strained three-membered carbon ring at position 4, contributing to steric effects and conformational rigidity.

  • Methyl group: A simple alkyl substituent at position 2, enhancing hydrophobicity.

  • Carboxylic acid: A polar functional group at position 5, enabling hydrogen bonding and salt formation.

The canonical SMILES representation (CC1=NC(=C(S1)C(=O)O)C2CC2) and InChIKey (LOAYPHPIJXHGBO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties of 4-Cyclopropyl-2-methylthiazole-5-carboxylic Acid

PropertyValue
Molecular FormulaC₈H₉NO₂S
Molecular Weight183.23 g/mol
IUPAC Name4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid
Canonical SMILESCC1=NC(=C(S1)C(=O)O)C2CC2
PubChem CID20088076

Synthesis and Manufacturing

Cyclization Strategies

The synthesis typically involves cyclization reactions using precursors such as 2-methylthiazole and cyclopropylcarboxylic acid. Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate ring closure under controlled conditions. For industrial-scale production, continuous flow reactors are employed to optimize yield (typically 60–75%) and purity (>95%).

Key Reaction Parameters:

  • Temperature: 80–120°C to balance reaction rate and byproduct formation.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization.

Biological Activities and Mechanisms

TGR5 Agonist Activity

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid derivatives exhibit potent agonism toward TGR5, a bile acid receptor implicated in glucose homeostasis and energy metabolism. In vitro studies demonstrate EC₅₀ values as low as 1 nM for human TGR5 activation, comparable to benchmark agonists . The 2-methyl-thiazole scaffold enhances binding affinity by optimizing steric and electronic interactions with the receptor’s hydrophobic pocket .

Table 2: In Vitro Potency of Selected Thiazole Derivatives

CompoundR-GroupshTGR5 EC₅₀ (nM)Metabolic Stability (HLM CLᵢₙₜ, mL/min/g)
30c2,5-diCl1.01698
30e2-Br-5-Cl1.11453
31b2,5-diMe1.22027

Metabolic Stability Challenges

Despite high potency, 2-methyl-thiazole derivatives suffer from rapid hepatic clearance. Human liver microsomal (HLM) assays reveal intrinsic clearance rates exceeding 1500 mL/min/g, attributed to oxidative metabolism at the methyl and cyclopropyl groups . Strategies to improve stability include:

  • Halogenation: Introducing electron-withdrawing groups (e.g., Cl, Br) at the 2- and 5-positions reduces cytochrome P450-mediated oxidation .

  • Prodrug Design: Esterification of the carboxylic acid moiety enhances oral bioavailability .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The carboxylic acid at position 5 serves as a versatile handle for derivatization:

  • Amidation: Reaction with primary amines forms carboxamides, critical for TGR5 agonist development .

  • Esterification: Treatment with alcohols (e.g., methanol) yields methyl esters, improving membrane permeability.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acid to a hydroxymethyl group, enabling further functionalization.

Substituent Effects on Reactivity

  • Cyclopropyl Group: Enhances ring strain, increasing susceptibility to electrophilic substitution at the thiazole’s 4-position.

  • Methyl Group: Stabilizes the thiazole ring via inductive effects, moderating reactivity toward nucleophiles.

Research Findings and Therapeutic Applications

Structure-Activity Relationship (SAR) Insights

SAR studies highlight the importance of substituents on the thiazole and bottom phenyl rings:

  • 2,5-Dichloro Substitution: Maximizes hTGR5 potency (EC₅₀ = 1 nM) by enhancing hydrophobic interactions .

  • Cyclopropyl vs. Methyl: Cyclopropyl at R² improves metabolic stability compared to methyl, albeit with a slight potency trade-off .

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